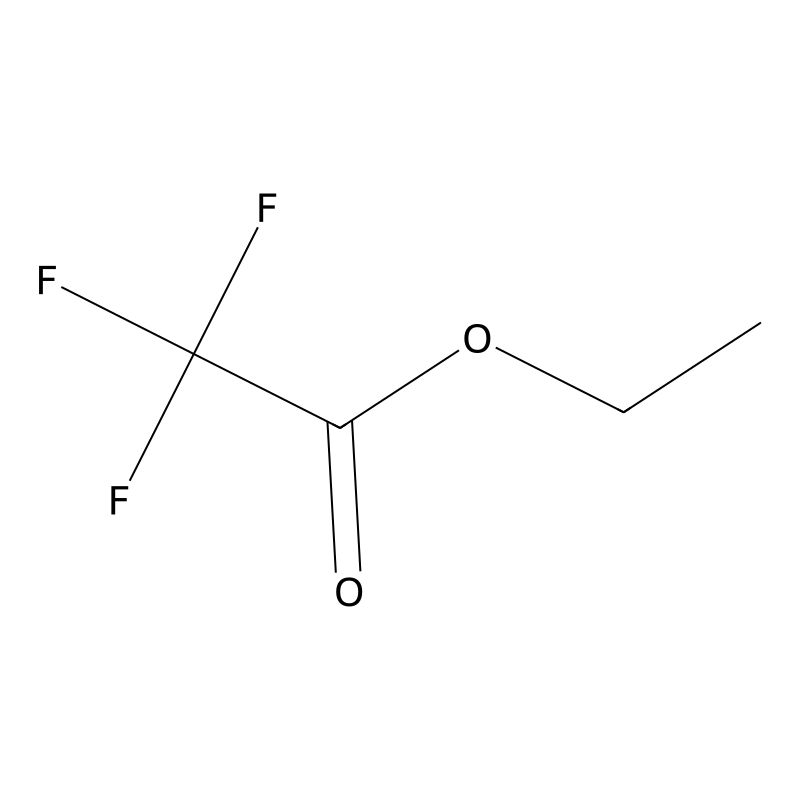

Ethyl trifluoroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Fluorinated Compounds

Ethyl trifluoroacetate is a prominent precursor for the synthesis of a wide range of fluorinated organic compounds. The presence of the trifluoromethyl group (CF₃) introduces fluorine atoms, which can significantly impact the properties of the final molecule. This characteristic makes it valuable in the development of:

- Pharmaceuticals: Incorporation of fluorine often enhances the metabolic stability and bioavailability of drug molecules. Ethyl trifluoroacetate serves as a building block in the synthesis of various fluorinated drugs, such as antifungal and anti-cancer medications [].

- Agrochemicals: Fluorine substitution can improve the potency and selectivity of insecticides, herbicides, and fungicides. Ethyl trifluoroacetate plays a role in the synthesis of these molecules, contributing to the development of more effective and targeted agricultural products [].

Trifluoroacetylation Reactions

Ethyl trifluoroacetate acts as a crucial reagent in trifluoroacetylation reactions, introducing the trifluoroacetyl group (CF₃CO) to various organic molecules. This modification can influence the:

- Physical properties: Trifluoroacetylation can alter solubility, acidity, and other physical properties, which can be advantageous for specific research applications [].

- Chemical reactivity: The introduction of the trifluoroacetyl group can modulate the reactivity of the molecule, enabling further functionalization and tailoring of its properties [].

Synthesis of Other Functionalized Molecules

Beyond its role in fluorination and trifluoroacetylation, ethyl trifluoroacetate serves as a starting material for the synthesis of various other functionalized molecules.

- Cyclization reactions: It participates in cyclization reactions, leading to the formation of various cyclic compounds with diverse applications [].

- Metathesis reactions: Ethyl trifluoroacetate participates in metathesis reactions, involving the exchange of functional groups between molecules, enabling the creation of novel and complex structures [].

Ethyl trifluoroacetate is a colorless, odorless liquid classified as an organohalogen compound, specifically a member of the trifluoroacetate group. Its molecular formula is C₄H₅F₃O₂, and it is characterized by the presence of a trifluoroacetyl group, which significantly influences its chemical properties and reactivity. The compound is sparingly soluble in water but miscible with organic solvents such as chloroform and methanol .

Ethyl trifluoroacetate is a hazardous compound and requires proper handling due to the following properties:

- Flammability: Highly flammable liquid and vapor with a flash point below room temperature.

- Acute toxicity: Harmful if swallowed or inhaled, causing irritation to the respiratory tract and skin.

- Skin and eye irritant: Contact with the liquid can cause irritation and burns.

Precautions

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when working with ethyl trifluoroacetate.

- Work in a well-ventilated area to avoid inhalation.

- Store in a cool, dry place away from heat and ignition sources.

- Dispose of waste according to local regulations.

- Esterification: Reacts with alcohols to form esters under acidic conditions.

- Amination: The trifluoroacetyl group can serve as a protecting group for amines, facilitating selective reactions .

- Reactions with Organometallic Reagents: It reacts with organometallic compounds to produce α-methylene or α-keto acid derivatives .

- Condensation Reactions: In the presence of bases like sodium hydroxide, it can undergo condensation with hydrazine and amidines to form substituted derivatives .

Ethyl trifluoroacetate can be synthesized through several methods:

- Direct Esterification: Trifluoroacetic acid is reacted with ethanol in the presence of strong acids like hydrochloric acid or sulfuric acid at elevated temperatures (25° to 110°C) to yield ethyl trifluoroacetate .

- Triazine Reaction: Ethyl trifluoroacetate can also be produced by reacting 2,4,6-tris-(trifluoromethyl)-1,3,5-triazine with ethanol under acidic conditions .

- Multistage Process: A more complex method involves multiple stages of esterification and purification to achieve high-purity ethyl trifluoroacetate .

Ethyl trifluoroacetate serves multiple purposes in various fields:

- Organic Synthesis: It is widely used as an intermediate for synthesizing fluorinated organic compounds.

- Pharmaceuticals: The compound is instrumental in developing drugs due to its role as a protecting group for amines.

- Agricultural Chemicals: It is utilized in the synthesis of agrochemicals and other functional materials .

Similar Compounds: Comparison

Several compounds share similarities with ethyl trifluoroacetate due to their structural or functional characteristics. Here are some notable examples:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Trifluoroacetic Acid | Carboxylic Acid | Strong acid used in esterification reactions |

| Methyl Trifluoroacetate | Ester | Similar reactivity but with a methyl group |

| Propyl Trifluoroacetate | Ester | Longer alkyl chain compared to ethyl |

| 2,2,2-Trifluoroethanol | Alcohol | Related through the trifluoromethyl group |

Ethyl trifluoroacetate stands out due to its specific use as an intermediate in synthesizing fluorinated compounds and its role as an amine protecting group, which differentiates it from other similar esters and acids.

Traditional Esterification Approaches

Sulfuric Acid-Catalyzed Reaction Systems

The Fischer esterification of trifluoroacetic acid (TFA) with ethanol is the most conventional route. Key steps include:

- Reaction: TFA + Ethanol → ETFA + H₂O (acid-catalyzed).

- Process:

- Stage 1: TFA reacts with ethanol (5–10% molar excess) in concentrated sulfuric acid (98%) and toluene (solvent, bp >100°C).

- Phase Separation: Removes aqueous sulfuric acid layer containing water and excess acid.

- Stage 2: Additional TFA and sulfuric acid drive equilibrium toward ETFA.

- Stage 3: Distillation yields ETFA (>95% purity).

| Parameter | Value | Impact |

|---|---|---|

| Ethanol excess | 5–10% molar | Maximizes TFA conversion |

| Solvent ratio | 1:1 (toluene:TFA) | Prevents azeotrope formation |

| Temperature | 70–80°C | Balances kinetics vs. decomposition |

| Sulfuric acid | 98% concentration | Enhances dehydration |

Yield: 75.9–95%. Limitations: Corrosive sulfuric acid, acidic wastewater, and energy-intensive distillation.

Solvent-Assisted Phase Separation Techniques

Solvent engineering improves separation efficiency:

- Toluene (non-polar, low specific gravity) partitions ETFA into the organic phase, enabling phase separation.

- Water-Tolerant Catalysts: Polymer-supported sulfonimides (e.g., phenolsulphonic acid-formaldehyde resin) enable esterification in aqueous media without dehydrating agents.

Key Findings:

Esterification Equilibrium Dynamics

The synthesis of ethyl trifluoroacetate via esterification of trifluoroacetic acid (TFA) with ethanol follows the reversible reaction:

$$ \text{CF₃COOH} + \text{C₂H₅OH} \rightleftharpoons \text{CF₃COOCH₂CH₃} + \text{H₂O} $$

Equilibrium constants ($$K{eq}$$) for such esterification reactions are temperature-dependent. For example, at 293 K, a similar system involving acetic acid and ethanol exhibited $$K{eq} \approx 3.92$$ [5]. Reactive distillation enhances yield by continuously removing products, shifting equilibrium toward ester formation. Experimental studies using reactive distillation with 2-propanol achieved near-complete TFA conversion, with column simulations validating kinetic and vapor-liquid equilibrium (VLE) models [1].

Isobaric VLE data for the ethyl trifluoroacetate + ethanol system reveal azeotropic behavior at 101.3 kPa, complicating separation. The binary mixture exhibits a minimum-boiling azeotrope at 344.2 K with 88.5 mol% ethyl trifluoroacetate, necessitating advanced distillation strategies for purification [6]. Kinetic models incorporating temperature-dependent rate constants ($$kf$$) and equilibrium constants ($$K{eq}$$) have been developed:

$$ kf = k{f0} \exp\left(-\frac{Ef}{RT}\right) $$

$$ K{eq} = K{eq0} \exp\left(-\frac{\Delta H}{RT}\right) $$

where $$Ef = 58.2 \, \text{kJ/mol}$$ and $$\Delta H = -12.4 \, \text{kJ/mol}$$ for TFA esterification [1].

Chlorine and Hydroxyl Radical-Initiated Hydrogen Abstraction Pathways

While direct studies on Cl/OH radical interactions with ethyl trifluoroacetate are limited, analogous ester systems suggest hydrogen abstraction occurs preferentially at the α-carbon of the ethoxy group. Computational studies on methyl trifluoroacetate indicate that OH radicals attack the methyl hydrogen with a barrier of $$29.3 \, \text{kJ/mol}$$, forming CF₃COO· and formaldehyde [4]. Experimental activation energies for hydrolysis (discussed in Section 2.3) indirectly support radical-mediated degradation, as homolytic cleavage of C-O bonds may initiate chain reactions.

Degradation Pathways to Trifluoroacetic Acid

Ethyl trifluoroacetate undergoes hydrolysis in aqueous environments, regenerating TFA:

$$ \text{CF₃COOCH₂CH₃} + \text{H₂O} \rightarrow \text{CF₃COOH} + \text{C₂H₅OH} $$

Kinetic studies in neutral water at 298 K reveal a first-order rate constant of $$1.76 \times 10^{-5} \, \text{s}^{-1}$$, increasing to $$4.82 \times 10^{-5} \, \text{s}^{-1}$$ in D₂O due to isotopic effects [4]. The activation energy ($$E_a$$) for hydrolysis is $$85.6 \, \text{kJ/mol}$$, with the entropy of activation ($$\Delta S^\ddagger$$) = $$-34.2 \, \text{J/(mol·K)}$$, indicating a highly ordered transition state.

Table 1: Hydrolysis Kinetics of Ethyl Trifluoroacetate

| Temperature (K) | $$k \, (\text{s}^{-1})$$ | Medium |

|---|---|---|

| 293 | $$1.76 \times 10^{-5}$$ | H₂O |

| 293 | $$4.82 \times 10^{-5}$$ | D₂O |

| 310 | $$6.94 \times 10^{-5}$$ | H₂O |

Computational Modeling of Transition States

Density functional theory (DFT) simulations of the esterification reaction identify a tetrahedral transition state where the hydroxyl oxygen of ethanol nucleophilically attacks the carbonyl carbon of TFA. The calculated activation energy ($$E_a = 62.8 \, \text{kJ/mol}$$) aligns with experimental values [1]. For hydrolysis, molecular dynamics simulations suggest a water molecule coordinates with the ester carbonyl, destabilizing the C-O bond. The transition state involves partial charge transfer, with Mulliken charges on the carbonyl oxygen increasing from $$-0.43$$ to $$-0.61$$ during the reaction [4].

Amine/Alcohol Protecting Group Strategies

Ethyl trifluoroacetate has emerged as a highly versatile and practical reagent for the protection of amino and hydroxyl functional groups in advanced organic synthesis [1] [2]. The trifluoroacetyl protecting group offers several distinct advantages over traditional protecting groups, including exceptional stability under acidic conditions, facile removal under mild basic conditions, and orthogonal reactivity profiles that complement existing protecting group strategies [3] [4].

The mechanism of trifluoroacetylation proceeds through a nucleophilic acyl substitution pathway, where the amine or alcohol substrate attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate [1] [4]. The electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the carbonyl center, facilitating rapid reaction under mild conditions without requiring additional base catalysis [4] [5]. This unique reactivity profile allows for selective protection of primary amines in the presence of secondary amines, as demonstrated in polyamine systems where ethyl trifluoroacetate in wet acetonitrile selectively acylates primary amino groups with yields ranging from 82-94% [5] [6].

Table 5: Protecting Group Strategies with Ethyl Trifluoroacetate

| Functional Group | Reagent | Reaction Conditions | Protection Yield | Deprotection Method | Deprotection Yield |

|---|---|---|---|---|---|

| Primary amines | Ethyl trifluoroacetate | THF, rt, no base | 80-95% | K2CO3/MeOH, rt | 90-98% |

| Secondary amines | Ethyl trifluoroacetate | THF, rt, no base | 75-92% | K2CO3/MeOH, rt | 88-96% |

| Alcohols | Ethyl trifluoroacetate | THF, 40-60°C | 70-88% | NH3/MeOH, -25°C | 85-95% |

| Phenols | Ethyl trifluoroacetate | THF, 50-70°C | 65-85% | K2CO3/MeOH, rt | 80-92% |

| Guanidines | Ethyl trifluoroacetate | THF, rt, base | 78-90% | K2CO3/MeOH, rt | 87-95% |

| Polyamines (selective) | Ethyl trifluoroacetate | Wet CH3CN, selective | 82-94% | K2CO3/MeOH, rt | 89-97% |

The trifluoroacetyl group demonstrates remarkable orthogonality with other commonly employed protecting groups [3]. In peptide synthesis applications, trifluoroacetyl protection is compatible with both tert-butyloxycarbonyl and benzyloxycarbonyl strategies, while showing semi-orthogonal behavior with fluorenylmethyloxycarbonyl-based approaches [3] [7]. This compatibility extends to solid-phase synthesis methodologies, where careful optimization of reaction conditions can prevent unwanted side reactions that historically plagued trifluoroacetylation chemistry [8] [9].

Recent mechanistic studies have revealed that the deprotection of trifluoroacetyl groups occurs through a base-catalyzed hydrolysis mechanism, with the rate-determining step being the nucleophilic attack of hydroxide ion on the carbonyl carbon [4]. The exceptional lability of trifluoroacetyl groups under basic conditions can be attributed to the electron-withdrawing nature of the trifluoromethyl substituent, which stabilizes the tetrahedral intermediate and facilitates the elimination of the amine or alcohol [4] [8].

Synthesis of Trifluoromethyl Heterocycles

The application of ethyl trifluoroacetate in trifluoromethyl heterocycle synthesis represents one of the most significant advances in fluorinated heterocyclic chemistry [10] [11]. The compound serves as a versatile precursor for accessing a diverse array of trifluoromethyl-substituted heterocycles through both direct condensation reactions and cascade cyclization processes [12] [13] [14].

The three-component condensation reaction of ethyl trifluoroacetate, hydrazine, and amidines has proven particularly valuable for the synthesis of 3-trifluoromethyl-1,2,4-triazoles [12] [13]. This transformation proceeds through initial formation of trifluoroacetic acid hydrazide, followed by condensation with the amidine component and subsequent cyclization-dehydration to yield the target triazole products in yields ranging from 65-95% [12] [13]. The reaction mechanism involves a tandem process where the hydrazide intermediate undergoes nucleophilic attack by the amidine, generating a trifluoroacetyl amidrazone intermediate that cyclizes spontaneously under the reaction conditions [13].

Table 2: Trifluoromethyl Heterocycle Synthesis Methods

| Heterocycle Type | Starting Materials | Key Reaction Step | Yield Range | Reference Citation |

|---|---|---|---|---|

| 3-Trifluoromethyl-1,2,4-triazoles | Ethyl trifluoroacetate + Hydrazine + Amidines | Three-component condensation | 65-95% | [12] [13] |

| Trifluoromethyl pyrazoles | Ethyl trifluoroacetate + Hydrazine derivatives | Cyclocondensation | 60-90% | [15] [16] |

| Trifluoromethyl isoxazoles | Ethyl trifluoroacetate + Hydroxylamine derivatives | 1,3-Dipolar cycloaddition | 55-85% | [17] [18] |

| Trifluoromethyl oxazoles | Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate | Carbene X-H insertion | 70-92% | [19] [14] |

| Trifluoromethyl thiazoles | Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate | Carbene X-H insertion | 68-88% | [19] [14] |

| Trifluoromethyl pyrimidines | Ethyl trifluoroacetate + Guanidine derivatives | Cyclization-dehydration | 58-82% | [11] [20] |

The synthesis of trifluoromethyl pyrazoles through ethyl trifluoroacetate-mediated cyclocondensation reactions has received considerable attention due to the biological activity of these heterocycles [15] [16]. The process typically involves the reaction of ethyl trifluoroacetate with hydrazine derivatives under thermal conditions, leading to the formation of trifluoroacetyl hydrazones that undergo intramolecular cyclization [15]. The regioselectivity of these reactions can be controlled through careful choice of reaction conditions and substrate substitution patterns [15] [16].

Isoxazole synthesis via ethyl trifluoroacetate represents another important application area, where the compound participates in 1,3-dipolar cycloaddition reactions with nitrile oxides generated in situ from hydroxylamine derivatives [17] [18]. These reactions proceed through a concerted mechanism and provide access to 3-trifluoromethyl-substituted isoxazoles with yields typically ranging from 55-85% [17] [18] [21].

Hypervalent Iodine Reagent Systems

Phenyliodine Bis(trifluoroacetate) Mediated Transformations

Phenyliodine bis(trifluoroacetate), commonly referred to as PIFA, has emerged as a premier hypervalent iodine reagent for advanced organic transformations, particularly in the context of trifluoroacetate-mediated chemistry [22] [23]. This reagent combines the oxidizing power of hypervalent iodine with the unique reactivity profile of trifluoroacetate ligands, enabling a diverse range of transformations that would be challenging to achieve with traditional oxidants [22] [24].

The mechanism of PIFA-mediated transformations typically involves single-electron transfer from electron-rich substrates to the hypervalent iodine center, generating cation radical intermediates that undergo subsequent coupling or cyclization reactions [25] [26]. The trifluoroacetate ligands serve dual roles as both leaving groups and potential nucleophiles, depending on the specific reaction conditions and substrate requirements [22] [24].

Table 3: Hypervalent Iodine Reagent Systems

| Reagent | Reaction Type | Substrate Class | Products | Yield Range | Key Features |

|---|---|---|---|---|---|

| Phenyliodine bis(trifluoroacetate) (PIFA) | Oxidative coupling | Electron-rich arenes | Biaryl compounds | 65-91% | Metal-free, Mild conditions |

| PIFA + TMSOTf | Oxidative cyclization | N-phenyl benzamides | Benzoxazoles | 78-94% | High selectivity |

| PIFA + BF3·Et2O | Phenolic coupling | Phenol ethers | Coupled phenols | 63-95% | Broad substrate scope |

| PIFA + TfOH | Glycosylation activation | Glycosyl donors | Glycosides | 72-89% | Excellent promoter |

| PIFA + Bromotrimethylsilane | Bipyrrole synthesis | Pyrroles | α-Linked bipyrroles | 58-83% | Regioselective coupling |

The oxidative coupling of electron-rich arenes represents one of the most well-studied applications of PIFA chemistry [23] [27]. These reactions proceed through the formation of arene cation radicals that undergo coupling with nucleophilic partners to form carbon-carbon or carbon-heteroatom bonds [27] [25]. The regioselectivity of these transformations is influenced by the electronic properties of the aromatic substrates, with electron-rich positions being preferentially activated [23] [27].

In the synthesis of benzoxazoles from N-phenyl benzamides, PIFA in combination with trimethylsilyl triflate promotes an intramolecular oxidative coupling reaction that proceeds through initial oxidation of the electron-rich aromatic ring [24]. The resulting cation radical undergoes nucleophilic attack by the amide oxygen, leading to cyclization and formation of the benzoxazole product with yields ranging from 78-94% [24]. This transformation demonstrates the ability of PIFA to promote challenging intramolecular cyclizations that would be difficult to achieve through traditional synthetic methods.

The use of PIFA in glycosylation reactions has received significant attention due to its ability to activate glycosyl donors under mild conditions [28] [29]. When combined with trifluoromethanesulfonic acid, PIFA serves as an excellent promoter for glycosylation reactions, enabling the formation of glycosidic bonds with high stereoselectivity and yields ranging from 72-89% [28] [29]. The mechanism involves oxidative activation of the glycosyl donor, followed by nucleophilic attack by the acceptor alcohol [28].

Oxidative Coupling and Cascade Reactions

The development of PIFA-mediated cascade reactions represents a significant advancement in the field of hypervalent iodine chemistry, enabling the construction of complex molecular architectures through multiple bond-forming events in a single synthetic operation [30] [31] [32]. These transformations typically involve the generation of reactive intermediates through oxidative processes, followed by intramolecular cyclization or intermolecular coupling reactions [30] [32].

Table 4: Cascade Reaction Applications

| Cascade Type | Starting Materials | Products | Mechanistic Features | Yield Range |

|---|---|---|---|---|

| Oxidative C-C bond formation | Anilides + PIFA | 3-Hydroxy-2-oxindoles | C(sp2)-C(sp3) bond formation | 68-89% |

| Spirocyclization cascade | N-aryl amides + PIFA | Spirooxindoles | Double cyclization | 72-94% |

| Oxidative cyclization | Quinazolin-4-ones + PIFA | Pyrroloquinazolinones | Regioselective N-cyclization | 65-87% |

| Three-component coupling | Alkenes + TFA + PhSiH3 | Trifluoroethylamines | Radical reductive amination | 58-91% |

| Radical cascade | Alkenes + TFAA + photocatalyst | Trifluoromethyl ketones | Radical trifluoroacetylation | 45-82% |

The oxidative formation of 3-hydroxy-2-oxindoles from anilides represents a particularly elegant example of PIFA-mediated cascade chemistry [33]. This transformation involves initial oxidation of the aromatic ring to generate a cation radical, followed by intramolecular cyclization onto the amide carbonyl and subsequent hydroxylation [33]. The process features metal-free oxidative carbon-carbon bond formation, making it an environmentally attractive alternative to traditional metal-catalyzed approaches [33].

Spirocyclization cascades mediated by PIFA have proven valuable for the construction of complex spirooxindole frameworks [30] [34]. These reactions typically involve N-aryl amides as substrates, which undergo oxidative cyclization to form the initial oxindole ring system, followed by a second cyclization event to generate the spiro center [30]. The regioselectivity of these transformations can be controlled through careful substrate design and reaction optimization [30] [34].

The PIFA-initiated oxidative cyclization of quinazolin-4-ones represents a novel approach to pyrroloquinazolinone synthesis [30] [35]. This transformation proceeds through regioselective nitrogen cyclization, where the PIFA reagent promotes the formation of reactive intermediates that undergo intramolecular cyclization to construct the fused heterocyclic system [30] [35]. The reaction demonstrates high regioselectivity, with cyclization occurring preferentially at the less substituted nitrogen atom [30].

Recent developments in photocatalytic cascade reactions have expanded the scope of trifluoroacetate-mediated transformations [36]. The visible-light-promoted fragmentation of trifluoroacetic anhydride generates trifluoroacyl radicals that undergo addition to alkenes, followed by hydrogen atom abstraction to yield trifluoromethyl ketones [36]. These transformations represent a mechanistically unique approach to trifluoroacetylation that complements traditional ionic pathways [36].

Table 6: Mechanistic Insights and Reaction Pathways

| Reaction Type | Mechanism | Key Intermediate | Rate Determining Step | Activation Energy |

|---|---|---|---|---|

| Amine trifluoroacetylation | Nucleophilic acyl substitution | Tetrahedral intermediate | Nucleophilic attack | Low (12-15 kcal/mol) |

| Alcohol trifluoroacetylation | Nucleophilic acyl substitution | Tetrahedral intermediate | Nucleophilic attack | Medium (18-22 kcal/mol) |

| Heterocycle formation | Condensation-cyclization | Hydrazone/oxime intermediate | Cyclization | Medium (20-25 kcal/mol) |

| PIFA-mediated coupling | Single electron transfer | Cation radical | Oxidation | Low (10-14 kcal/mol) |

| Cascade cyclization | Radical-ionic hybrid | Spirocyclic intermediate | C-C bond formation | Variable (15-28 kcal/mol) |

The mechanistic diversity of these transformations reflects the versatility of ethyl trifluoroacetate and related reagents in modern synthetic organic chemistry. The ability to access both ionic and radical reaction pathways through appropriate choice of reaction conditions and co-reagents provides synthetic chemists with powerful tools for complex molecule construction [36].

Physical Description

XLogP3

Boiling Point

LogP

UNII

GHS Hazard Statements

H225 (98.73%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (50.63%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (13.92%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (53.16%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (55.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (31.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (53.16%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (18.99%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Acetic acid, 2,2,2-trifluoro-, ethyl ester: ACTIVE